4-Iodopentylbenzene
CAS No.: 85017-60-3
Cat. No.: VC2125087
Molecular Formula: C11H15I
Molecular Weight: 274.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85017-60-3 |
|---|---|
| Molecular Formula | C11H15I |
| Molecular Weight | 274.14 g/mol |
| IUPAC Name | 1-iodo-4-pentylbenzene |
| Standard InChI | InChI=1S/C11H15I/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3 |
| Standard InChI Key | MTRMOYSZRPLAOL-UHFFFAOYSA-N |
| SMILES | CCCCCC1=CC=C(C=C1)I |
| Canonical SMILES | CCCCCC1=CC=C(C=C1)I |
Introduction
4-Iodopentylbenzene, also known as 1-iodo-4-pentylbenzene, is an organic compound with the molecular formula C11H15I. It is a derivative of benzene, where a pentyl group and an iodine atom are attached to the benzene ring. This compound is of interest in various fields, including organic synthesis and materials science, due to its unique structural properties and reactivity.
Synthesis and Reactions
4-Iodopentylbenzene can be synthesized through various methods, including the iodination of 4-pentylbenzene. It is a versatile intermediate in organic synthesis, particularly useful in reactions involving palladium catalysts, such as the Sonogashira coupling reaction. This reaction is commonly used to form alkynyl derivatives, which are valuable in the synthesis of complex organic molecules.
Sonogashira Coupling Reaction
The Sonogashira coupling reaction involves the reaction of an aryl halide (such as 4-iodopentylbenzene) with an alkyne in the presence of a palladium catalyst and a base. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and materials.
Applications in Materials Science
4-Iodopentylbenzene can be used as a building block in the synthesis of advanced materials, including polymers and liquid crystals. Its iodine substituent makes it reactive towards nucleophilic substitution reactions, which are essential for creating complex molecular structures.
Biological and Medicinal Applications
While specific biological activities of 4-iodopentylbenzene itself are not well-documented, compounds derived from it through various chemical transformations can exhibit biological activities. For instance, derivatives with specific functional groups may interact with enzymes or receptors, potentially leading to therapeutic effects.
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